Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(bicyclo[221]heptan-2-yl)-2-hydroxypropanoate is an organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate typically involves the esterification of 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(bicyclo[2.2.1]heptan-2-yl)-2-oxopropanoate.
Reduction: 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate
- Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-
- (phenylmethylene)bicyclo[2.2.1]heptan-2-one
Uniqueness
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate is unique due to its specific substitution pattern on the bicyclic framework, which imparts distinct chemical and biological properties compared to other similar compounds. Its hydroxyl and ester functionalities provide versatile sites for chemical modifications, enhancing its utility in various applications.
Biological Activity
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
Its structure features a bicyclic heptane framework, which is significant for its interaction with biological systems.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of bicyclo[2.2.1]heptane derivatives with hydroxypropanoic acid derivatives. The synthetic route often includes steps like nucleophilic substitution and esterification.
Example Synthetic Route
- Starting Material : Bicyclo[2.2.1]heptan-2-amine.
- Reagents : Hydroxypropanoic acid methyl ester.
- Conditions : Reflux in an organic solvent (e.g., methanol).
- Yield : Variable depending on the specific conditions employed.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially through modulation of the NF-kB signaling pathway.
- Antioxidant Activity : The hydroxyl group in the structure could contribute to scavenging free radicals, thereby providing protective effects against oxidative stress.
Case Studies and Experimental Findings
Several studies have investigated the biological effects of related bicyclic compounds, providing insights into the potential activity of this compound.
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Genotoxicity Studies :
Compound Genotoxic Effect Concentration Range Observations BBH Positive 1 - 500 mM Induced SOS response Methyl Compound TBD TBD TBD - Cytotoxicity Assays :
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-(2-bicyclo[2.2.1]heptanyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H18O3/c1-14-11(13)10(12)6-9-5-7-2-3-8(9)4-7/h7-10,12H,2-6H2,1H3 |
InChI Key |
NWIFQKNQBSMOGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CC2CCC1C2)O |
Origin of Product |
United States |
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